
N-(3-benzoylphenyl)-2-furamide
Overview
Description
N-(3-benzoylphenyl)-2-furamide is a useful research compound. Its molecular formula is C18H13NO3 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.08954328 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihyperlipidemic Activity
One of the most significant applications of N-(3-benzoylphenyl)-2-furamide derivatives is their use in treating hyperlipidemia, a condition characterized by elevated levels of lipids in the blood, which can lead to cardiovascular diseases.
Case Studies and Findings
- Study on Lipid-Lowering Effects : Research demonstrated that specific derivatives of N-(benzoylphenyl)-2-furamide significantly reduced plasma triglycerides (TG) and total cholesterol (TC) levels in Triton WR-1339-induced hyperlipidemic rats. For instance, compounds 4b and 4c showed significant reductions in TG and TC levels at a dosage of 15 mg/kg body weight, with p-values indicating strong statistical significance (p < 0.001 and p < 0.0001 respectively) .
- Impact on Lipoprotein Levels : In addition to lowering harmful lipid levels, these compounds also increased high-density lipoprotein cholesterol (HDL-C) levels by 29% to 34%, which is beneficial for cardiovascular health .
Anticancer Potential
Another promising application of this compound derivatives is their potential as anticancer agents.
Research Insights
- Topoisomerase II Inhibition : Some studies have indicated that derivatives of furan-based compounds exhibit inhibitory activity against topoisomerase II, an enzyme critical for DNA replication and repair, making it a target for cancer therapy . The anticancer activity was evaluated using various cell lines, including human colorectal cancer cells (HCT-116), showing that certain derivatives had comparable potency to established chemotherapeutics like Doxorubicin .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of these compounds and their biological activity has been a focus of research. Modifications to the furan moiety or the introduction of different substituents on the benzoyl group have been shown to influence the efficacy and selectivity of these compounds against cancer cells .
Summary of Findings
The following table summarizes the key findings from various studies on this compound and its derivatives:
Compound | Effect on TG (mg/dL) | Effect on TC (mg/dL) | Effect on HDL-C (%) | Anticancer Activity |
---|---|---|---|---|
4b | Significant reduction | Significant reduction | +29% | Moderate |
4c | Significant reduction | Significant reduction | +34% | Moderate |
3b | Not significant | Not significant | Not applicable | Moderate |
5a | Significant reduction | Significant reduction | +71% | Not evaluated |
Properties
IUPAC Name |
N-(3-benzoylphenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-17(13-6-2-1-3-7-13)14-8-4-9-15(12-14)19-18(21)16-10-5-11-22-16/h1-12H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNJUDYSBLFAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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